3,4,5-triethoxy-N-(1-naphthyl)benzamide
Description
3,4,5-Triethoxy-N-(1-naphthyl)benzamide is a benzamide derivative characterized by a triethoxy-substituted benzene core and a 1-naphthylamine substituent. The compound’s structure confers unique physicochemical properties, including moderate lipophilicity (logP ≈ 3–4, estimated) and a polar surface area influenced by the ethoxy and amide groups.
Properties
Molecular Formula |
C23H25NO4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C23H25NO4/c1-4-26-20-14-17(15-21(27-5-2)22(20)28-6-3)23(25)24-19-13-9-11-16-10-7-8-12-18(16)19/h7-15H,4-6H2,1-3H3,(H,24,25) |
InChI Key |
ZHIVDRZVDIUSML-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural and Physicochemical Properties
The table below highlights key differences between 3,4,5-triethoxy-N-(1-naphthyl)benzamide and analogous compounds:
⁺Estimated based on substituent contributions.
Key Observations:
- Lipophilicity : The 1-naphthyl substituent increases logP compared to heterocyclic amines (e.g., thiadiazole in Y030-5440) .
- Solubility: Triethoxy groups improve aqueous solubility relative to trimethoxy or non-polar analogs (e.g., describes a trimethoxy derivative with higher logP).
- Steric Effects : Bulky substituents like 1-naphthyl or tert-butyl () may hinder binding in enzyme-active sites but enhance selectivity for hydrophobic pockets.
Enzyme Inhibition
- PCAF HAT Inhibition: Benzamides with long acyl chains (e.g., 2-tetradecanoylamino derivatives in ) show ~70–79% inhibition at 100 μM, attributed to hydrophobic interactions. The 1-naphthyl group’s bulk may mimic these effects but with reduced conformational flexibility .
- Hyaluronidase Inhibition: Lipophilicity correlates with enhanced activity (). 3-substitution) is critical .
Therapeutic Potential
- Ischemia/Reperfusion Injury : A structurally simplified benzamide derivative () reduced infarct size by ~30–40%, likely via antioxidant or anti-inflammatory mechanisms. The triethoxy groups in the target compound may enhance radical-scavenging capacity .
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